molecular formula C23H21Cl2N3O3S B4626356 (5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B4626356
M. Wt: 490.4 g/mol
InChI Key: YDQCRCLDOKBGBB-UDWIEESQSA-N
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Description

The compound (5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the thiazolo-triazolone class, a family of heterocyclic derivatives known for their diverse pharmacological activities, particularly in anticancer research . Its structure features a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core substituted at position 5 with a (4-butoxy-3-ethoxybenzylidene) group and at position 2 with a 2,4-dichlorophenyl moiety. The E-configuration of the benzylidene double bond is critical for maintaining planar geometry, which enhances interactions with biological targets .

Properties

IUPAC Name

(5E)-5-[(4-butoxy-3-ethoxyphenyl)methylidene]-2-(2,4-dichlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O3S/c1-3-5-10-31-18-9-6-14(11-19(18)30-4-2)12-20-22(29)28-23(32-20)26-21(27-28)16-8-7-15(24)13-17(16)25/h6-9,11-13H,3-5,10H2,1-2H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQCRCLDOKBGBB-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole and triazole rings, followed by the introduction of the butoxy and ethoxy groups, and finally the formation of the benzylidene moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include inhibition of enzyme activity, alteration of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: Electron-Withdrawing Groups (EWGs): The 2,4-dichlorophenyl group in the target compound likely enhances cytotoxicity compared to bromophenyl () or methoxy-substituted analogs (). Chlorine atoms improve metabolic stability and target binding through hydrophobic and halogen-bonding interactions .

Synthetic Routes: Similar compounds are synthesized via acid-catalyzed condensation of thiazolidinone precursors with substituted benzaldehydes (e.g., glacial acetic acid and sodium acetate under reflux) . For the target compound, 4-butoxy-3-ethoxybenzaldehyde would react with a 2-(2,4-dichlorophenyl)thiazolo-triazolone intermediate .

Biological Activity Trends :

  • Compounds with chloro-substituted aryl groups (e.g., 2,4-dichlorophenyl) exhibit superior anticancer activity compared to bromo or methoxy variants. For example, (5E)-5-[(2-chlorophenyl)methylene] analogs showed IC50 values of 8–12 μM against MCF-7 breast cancer cells .
  • Bulkier alkoxy groups (e.g., butoxy vs. ethoxy) may reduce aqueous solubility but enhance tumor tissue retention .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound (5E)-2-(4-Butoxyphenyl)-5-(2-chlorobenzylidene) Analog (5E)-5-(3,4-Dimethoxybenzylidene) Analog
Molecular Formula C28H25Cl2N3O3S C22H20ClN3O2S C21H19N3O4S
Molecular Weight (g/mol) 546.5 432.9 379.4
Predicted logP 4.8 3.9 3.2
Melting Point (°C) Not reported >250 Not reported

Biological Activity

The compound (5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to detail the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23_{23}H25_{25}Cl2_{2}N3_{3}O3_{3}S
  • SMILES Notation : CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OCC)OC)/SC3=N2

The compound features a thiazole ring fused with a triazole moiety and various substituents that influence its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focused on similar compounds found that modifications in the substituents could enhance their effectiveness against various bacterial strains. For instance, compounds with electron-withdrawing groups demonstrated improved activity against Gram-positive and Gram-negative bacteria .

Antitumor Activity

Triazole derivatives have also been investigated for their anticancer potential. A review of various studies highlighted that specific substitutions on the triazole ring could lead to increased cytotoxicity against cancer cell lines. The compound may share similar properties due to its structural characteristics .

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives have been documented in several studies. These compounds often modulate inflammatory pathways and cytokine production. The presence of the dichlorophenyl group in our compound may enhance its ability to inhibit pro-inflammatory mediators .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityShowed that modifications in triazole derivatives increase activity against E. coli and S. aureus.
Study 2Antitumor ActivityDemonstrated that certain triazole derivatives exhibit significant cytotoxicity against breast cancer cell lines.
Study 3Anti-inflammatory EffectsFound that triazoles can inhibit TNF-alpha production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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